molecular formula C6H9ClN2O4S B1632512 3-Chlorophenylhydrazine Sulfate CAS No. 41713-37-5

3-Chlorophenylhydrazine Sulfate

Cat. No. B1632512
CAS RN: 41713-37-5
M. Wt: 240.67 g/mol
InChI Key: ZQMWFTLJZQAIHV-UHFFFAOYSA-N
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Description

3-Chlorophenylhydrazine Sulfate is an organic compound with the CAS Number: 41713-37-5 and a molecular weight of 240.67 .


Physical And Chemical Properties Analysis

3-Chlorophenylhydrazine Sulfate has a molecular weight of 240.67 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the search results.

Scientific Research Applications

Environmental Applications

  • Degradation of Pesticides: Sulfate radicals have been studied for their ability to degrade chlorotriazine herbicides, which are potential contaminants in drinking water. These radicals can efficiently break down these persistent compounds, suggesting a potential application in environmental remediation and water treatment technologies (Lutze et al., 2015).

Pharmacological Studies

  • Metabolism of Psychotropic Drugs: Research into the metabolic pathways of Chlorpromazine, a psychotropic drug, identified a major metabolite in both dog and human urine, highlighting the importance of understanding the metabolic fate of pharmaceuticals for improving their efficacy and safety (Salzman et al., 1955).

Pollution Remediation

  • Heavy Metal Ion Removal: Nano-alumina modified with 2,4-dinitrophenylhydrazine has shown high adsorption capacity for removing heavy metal ions from water samples, demonstrating the potential for developing more efficient water purification methods (Afkhami et al., 2010).

Chemical Synthesis and Analysis

  • Characterization of Chemical Intermediates: Studies have focused on monitoring and characterizing radical intermediates in chemical reactions, such as those involving Chlorpromazine, to better understand the mechanisms underlying their pharmacological effects and degradation pathways (Zhang et al., 2014).

properties

IUPAC Name

(3-chlorophenyl)hydrazine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-3-6(4-5)9-8;1-5(2,3)4/h1-4,9H,8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMWFTLJZQAIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenylhydrazine Sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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